![molecular formula C12H9F3N2O3 B587467 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 1058722-46-5](/img/structure/B587467.png)
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
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Overview
Description
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide typically involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This method allows for the formation of the isoxazole ring with the trifluoromethyl group attached, providing a straightforward route to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The use of common reagents like trifluoroacetic anhydride and triethylamine makes this process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-4-methyl-2-(4-trifluoromethylphenyl)thiazole: An intermediate in the production of various derivatives.
3-Hydroxymethyl-5-(4-trifluoromethylphenyl)pyridine: Another compound with a similar trifluoromethyl group and hydroxymethyl functionality.
Uniqueness
5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is unique due to the combination of the isoxazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
5-(hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLFERZFMEGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857784 |
Source
|
Record name | 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058722-46-5 |
Source
|
Record name | 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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